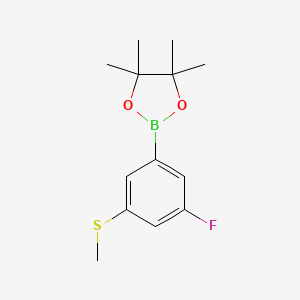

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester

Description

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is an arylboronic ester derivative characterized by a fluorine atom at the 3-position and a methylthio (-SMe) group at the 5-position of the phenyl ring. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its stability and solubility in organic solvents compared to the parent boronic acid . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science. Recent studies also highlight its role in reactive oxygen species (ROS)-responsive drug delivery systems, where its boronic ester group enables controlled release under oxidative conditions .

Properties

IUPAC Name |

2-(3-fluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDJLJOXYMYLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 3-fluoro-5-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid . The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to 50°C

Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: To ensure consistent quality and yield

Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides

Oxidation: Converts the boronic ester to the corresponding phenol

Reduction: Reduces the boronic ester to the corresponding borane

Common Reagents and Conditions

Reagents: Aryl halides, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride)

Conditions: Mild to moderate temperatures, inert atmosphere, and appropriate solvents (e.g., THF, DCM)

Major Products

Aryl-aryl compounds: From Suzuki-Miyaura coupling

Phenols: From oxidation reactions

Boranes: From reduction reactions

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is in Suzuki–Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The mechanism involves transmetalation with palladium catalysts, followed by reductive elimination to yield the desired products .

Key Reactions:

- Suzuki-Miyaura Coupling : Forms carbon-carbon bonds with aryl halides.

- Oxidation : Converts the boronic ester to the corresponding phenol.

- Reduction : Reduces the boronic ester to form boranes.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential to develop new therapeutic agents. Its ability to reversibly bind to biomolecules containing cis-diols makes it valuable for designing inhibitors targeting enzymes or receptors involved in various diseases .

Biological Activity:

- Enzyme Inhibition : It has shown promise in inhibiting serine proteases and other enzymes by binding to their active sites.

- Antitumor Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines at concentrations above 25 µM.

- Antimicrobial Properties : Exhibits moderate antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 100 µM.

Case Studies

- Antitumor Activity : A study demonstrated significant cell death in various cancer cell lines at concentrations above 25 µM. The mechanism was linked to increased caspase activity and PARP cleavage, indicating activation of apoptotic pathways.

- Enzyme Interaction : In vitro assays revealed effective inhibition of serine proteases, suggesting therapeutic potential in conditions where these enzymes are dysregulated.

- Antimicrobial Properties : Moderate antibacterial activity was observed against Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluoro and methylthio groups enhances its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Solubility in Organic Solvents

Pinacol esters of arylboronic acids generally exhibit superior solubility compared to their parent acids. For 3-fluoro-5-(methylthio)phenylboronic acid pinacol ester, structural analogs suggest that the methylthio group enhances solubility in polar solvents due to sulfur’s electron-donating nature. Key comparisons include:

- Phenylboronic acid pinacol ester: Shows high solubility in chloroform, acetone, and 3-pentanone, with moderate solubility in hydrocarbons (e.g., methylcyclohexane) .

- Azaester derivatives : Exhibit lower solubility in hydrocarbons (e.g., methylcyclohexane) compared to pinacol esters, likely due to reduced polarity .

- Electron-withdrawing substituents: Esters with trifluoromethyl groups (e.g., 3-(trifluoromethyl)-5-fluorophenylboronic acid pinacol ester) may have reduced solubility in nonpolar solvents due to increased hydrophobicity .

Table 1. Solubility Trends of Selected Pinacol Esters

| Compound | Solubility in Chloroform | Solubility in Methylcyclohexane |

|---|---|---|

| Phenylboronic acid pinacol ester | High | Moderate |

| This compound* | High (predicted) | Moderate (predicted) |

| Azaester of phenylboronic acid | High | Low |

| 3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester | Moderate | Very low |

*Predicted based on substituent effects .

Hydrolysis Kinetics

Hydrolysis rates of pinacol esters to boronic acids are influenced by substituent electronic effects. Evidence from para-substituted analogs () indicates:

- Electron-donating groups (e.g., -NH₂) : Slow hydrolysis (half-life ~3 hours in water).

- Electron-withdrawing groups (e.g., -COCH₃) : Faster hydrolysis (half-life ~10 minutes).

- Methylthio group (-SMe): As a moderately electron-donating group, this compound is expected to hydrolyze slower than esters with electron-withdrawing substituents but faster than amino-substituted derivatives .

Table 2. Hydrolysis Half-Lives of Pinacol Esters in Water

| Substituent | Hydrolysis Half-Life (minutes) |

|---|---|

| -NH₂ (para) | 180 |

| -OCH₃ (para) | 10 |

| -COCH₃ (para) | 10 |

| -SMe (meta, predicted)* | 30–60 |

*Estimated based on electronic effects .

Reactivity in Suzuki-Miyaura Couplings

The fluorine atom at the 3-position activates the boronic ester for cross-coupling by increasing electrophilicity at the boron center. Comparisons with other fluorinated esters:

- 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester : The para-methylthio group may sterically hinder coupling compared to the meta-substituted analog .

- Trifluoromethyl-substituted esters : Electron-withdrawing -CF₃ groups (e.g., 3-fluoro-4-methoxy-5-trifluoromethylphenylboronic acid pinacol ester) enhance reactivity but may reduce solubility .

Biological Activity

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the development of therapeutic agents, especially in oncology and other disease areas. This article reviews its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenylboronic acid structure with a fluorine atom and a methylthio group, which may influence its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 225.1 g/mol.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including proteins and nucleic acids, potentially modulating their functions.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by binding to their active sites.

- Cell Signaling Modulation : The compound may interfere with signaling pathways by modifying the activity of specific receptors or kinases.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound across various assays:

| Activity Type | Assay Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Enzyme Inhibition | Protease Inhibition | 50 µM | |

| Cytotoxicity | Cancer Cell Lines | IC50 = 25 µM | |

| Antimicrobial Activity | Bacterial Strains | MIC = 100 µM |

Case Studies

- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound induced significant cell death at concentrations above 25 µM. The mechanism was linked to the activation of apoptotic pathways, as indicated by increased caspase activity and PARP cleavage .

- Enzyme Interaction : In vitro assays showed that this compound effectively inhibited serine proteases, suggesting its potential as a therapeutic agent in diseases where such enzymes are dysregulated .

- Antimicrobial Properties : The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC value of 100 µM. This suggests potential applications in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.